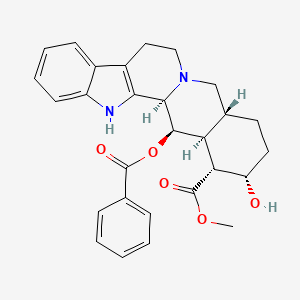

14-Benzoyloxyyohimbine

CAS No.: 90362-87-1

Cat. No.: VC1572385

Molecular Formula: C28H30N2O5

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90362-87-1 |

|---|---|

| Molecular Formula | C28H30N2O5 |

| Molecular Weight | 474.5 g/mol |

| IUPAC Name | methyl (1R,15R,18S,19R,20S,21R)-21-benzoyloxy-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

| Standard InChI | InChI=1S/C28H30N2O5/c1-34-28(33)23-21(31)12-11-17-15-30-14-13-19-18-9-5-6-10-20(18)29-24(19)25(30)26(22(17)23)35-27(32)16-7-3-2-4-8-16/h2-10,17,21-23,25-26,29,31H,11-15H2,1H3/t17-,21-,22-,23-,25+,26+/m0/s1 |

| Standard InChI Key | QBCDFIYIMPXGPX-TWSHGPBOSA-N |

| Isomeric SMILES | COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1[C@H]([C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=CC=C6)O |

| SMILES | COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=CC=C6)O |

| Canonical SMILES | COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=CC=C6)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

14-Benzoyloxyyohimbine is derived from yohimbine (C21H26N2O3), which features a pentacyclic framework consisting of an indole ring system fused with a quinolizidine-type structure . The key modification is the addition of a benzoyl group (-CO-C6H5) at the C-14 position via an ester linkage, creating the benzoyloxy functionality. This modification maintains the core yohimbine skeleton while introducing new physicochemical properties.

Molecular Properties

Based on the parent compound and the structural modification, 14-Benzoyloxyyohimbine would have the following estimated properties:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C28H30N2O5 | Addition of benzoyloxy group (C7H5O) to yohimbine |

| Molecular Weight | 474.56 g/mol | Calculated based on atomic weights |

| Appearance | Crystalline solid | Typical for yohimbine derivatives |

| Solubility | Higher in organic solvents | Enhanced lipophilicity compared to yohimbine |

| Stereochemistry | Multiple chiral centers | Maintains the stereochemistry of the parent yohimbine |

Structural Relationship to Yohimbine

The yohimbine skeleton contains multiple stereogenic centers that define different isomers within the yohimbinoid alkaloid family. 14-Benzoyloxyyohimbine preserves these stereochemical features while introducing the benzoyloxy group at a position that can significantly alter the three-dimensional conformation of the molecule.

Synthesis Methods

Primary Synthetic Pathway

The synthesis of 14-benzoyloxyyohimbine appears to be part of a broader synthetic strategy for introducing hydroxyl groups at the C-14 position of yohimbine and related alkaloids. According to research by Yamanaka et al., the general approach involves:

-

Formation of enamines from yohimbine or its isomers

-

Oxidation of these enamines using benzoyl peroxide

This process results in the formation of 14-benzoyloxyyohimbine as either a final product or as an intermediate before the removal of the benzoyl group to yield 14-hydroxyyohimbine.

Detailed Synthetic Process

The specific synthetic route described in the literature involves the following steps:

"Hydroxylation at C-14 of yohimbine (6), pseudoyohimbine (7) and isoreserpine (8) was made through oxidation of the enamines (10, 15) with benzoyl or p-nitrobenzoyl peroxide followed by reduction with NaBH4 and removal of benzoyl or p-nitrobenzoyl group to give the 14-hydroxylated compounds (13, 14, 22)."

This indicates that 14-benzoyloxyyohimbine is formed during this process, with the benzoyloxy group introduced during the oxidation step with benzoyl peroxide.

Pharmacological Properties

The benzoyloxy group at C-14 would likely influence receptor binding by:

-

Altering the molecule's three-dimensional shape

-

Modifying electron distribution across the molecule

-

Potentially creating new interaction points with receptor binding pockets

Structure-Activity Relationships

Impact of C-14 Modification

The addition of a benzoyloxy group at C-14 represents a significant structural modification that may:

-

Enhance lipophilicity, potentially affecting blood-brain barrier penetration

-

Provide metabolic stability compared to a free hydroxyl group

-

Act as a prodrug-like moiety that could be hydrolyzed in vivo to release 14-hydroxyyohimbine

-

Create steric hindrance that may affect binding to key receptors

Comparative Analysis

| Feature | Yohimbine | 14-Hydroxyyohimbine | 14-Benzoyloxyyohimbine |

|---|---|---|---|

| Polarity | Moderate | Increased due to OH | Decreased due to benzoyl group |

| Metabolic Stability | Reference | Potential glucuronidation at OH | Protected OH, different metabolic pathways |

| Receptor Selectivity | Reference | Potentially modified | Likely significantly modified |

| Blood-Brain Barrier Penetration | Good | Potentially reduced | Depends on balance of size vs. lipophilicity |

Computational Studies

Predicted Pharmacokinetic Properties

Based on the general principles of structure-property relationships, 14-benzoyloxyyohimbine would likely exhibit:

-

Enhanced lipophilicity compared to yohimbine

-

Potential susceptibility to esterases that could cleave the benzoyl group

-

Altered distribution and tissue penetration properties

-

Modified metabolic pathways involving both Phase I and Phase II metabolism

Research Gaps and Future Directions

Synthesis Optimization

Future research could focus on:

-

Developing direct synthetic routes specifically targeting 14-benzoyloxyyohimbine

-

Improving yields and stereoselectivity in the synthesis process

-

Exploring green chemistry approaches to reduce environmental impact of synthesis

Pharmacological Characterization

Critical areas for investigation include:

-

Comprehensive receptor binding profile across adrenergic, serotonergic, and other relevant systems

-

Functional assays to determine agonist/antagonist activities at identified targets

-

In vivo pharmacokinetic studies to determine bioavailability and metabolism

Therapeutic Development

Potential paths for therapeutic exploration:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume